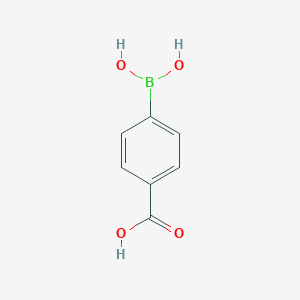

4-羧基苯硼酸

描述

4-Carboxyphenylboronic acid is studied for its unique solid-state structures and applications in various fields, including material science and organic synthesis. It forms different hydrates when crystallized from various solvents due to interactions between its functional groups (SeethaLekshmi & Pedireddi, 2007).

Synthesis Analysis

The compound can be synthesized through different chemical pathways, including catalyzed dehydrative condensation reactions and hydrothermal self-assembly methods. One approach involves the Suzuki coupling reaction, which is a practical method for its synthesis (Tao, Goel, Singh, & Boykin, 2002).

Molecular Structure Analysis

Its molecular structure has been explored through solid-state X-ray diffraction and computational methods. The compound forms various hydrates with distinct crystalline structures and is known for its intermolecular hydrogen bonding (Dikmen & Alver, 2021).

Chemical Reactions and Properties

4-Carboxyphenylboronic acid participates in Suzuki coupling reactions and serves as a precursor in the synthesis of biaryl compounds. It is also used in catalyzing dehydrative condensation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, vary depending on its hydration state and the nature of solvent used during crystallization (SeethaLekshmi & Pedireddi, 2007).

Chemical Properties Analysis

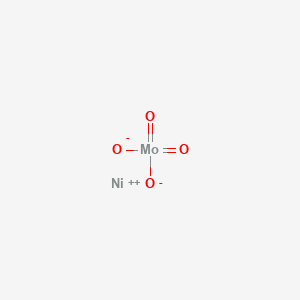

The compound exhibits unique chemical properties, such as forming complexes with metals and acting as a fluorescence sensor. Its boronic acid group participates in various chemical reactions, contributing to its versatility in organic synthesis and material science applications (Sun et al., 2021).

科学研究应用

Application Summary

4-Carboxyphenylboronic acid (CPBA) functionalized magnetic nanoparticles (MNPs) were developed for extracting genomic DNA, total RNA, and nucleic acids from seeds .

Methods of Application

The seed samples used were genetically-modified maize seeds and unmodified soybean seeds infected by bean pod mottle virus and tobacco ringspot virus. The total nucleic acids, genomic DNA, and RNA could be separately extracted from these seeds with high qualities using CPBA-MNPs under different conditions .

Results or Outcomes

The nucleic acids extracted from these seeds using CPBA-MNPs were suitable for the detection of genetically-modified seeds and seed-borne viruses .

2. Nonenzymatic Dual Glucose Sensing

Application Summary

4-Carboxyphenylboronic acid (CPBA) was used in a sensor incorporating a composite of metal organic framework (MOF) based on cobalt, coated with boronic acid to facilitate selective glucose binding .

Methods of Application

A bonding structure is formed between ZIF-67 and 4-carboxyphenylboronic acid. ZIF-67 composite served as an effective substrate for immobilising 4-carboxyphenylboronic acid binding agent, ensuring precise and highly selective glucose identification .

Results or Outcomes

The ZIF-67 based sensor demonstrated a broad detection range of 50–500 mg dL −1, a low limit of detection (LOD) of 9.87 mg dL −1 and a high correlation coefficient of 0.98 .

3. Condensation Reactions with Stabilizer Chains

Application Summary

4-Carboxyphenylboronic acid is used in condensation reactions with stabilizer chains at the surface of polystyrene latex .

Methods of Application

The boronic acid group in 4-Carboxyphenylboronic acid reacts with the hydroxyl groups present in the stabilizer chains, leading to the formation of boronic esters .

Results or Outcomes

This reaction helps in the stabilization of the polystyrene latex, improving its properties and making it suitable for various applications .

4. Suzuki Coupling Reactions

Application Summary

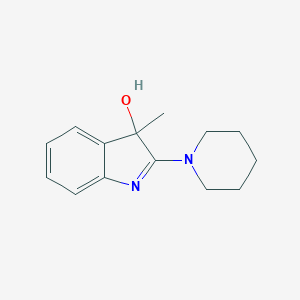

4-Carboxyphenylboronic acid is used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction .

Methods of Application

In Suzuki coupling reactions, 4-Carboxyphenylboronic acid is used as the boron compound. The boronic acid reacts with a halide or pseudo-halide to form a biaryl, in the presence of a palladium catalyst and a base .

Results or Outcomes

Suzuki coupling reactions are widely used in organic synthesis for the formation of carbon-carbon bonds, and the products of these reactions have applications in various fields, including pharmaceuticals and materials science .

5. Derivatization of Polyvinylamine

Application Summary

4-Carboxyphenylboronic acid is used in the derivatization of polyvinylamine .

Methods of Application

The boronic acid group in 4-Carboxyphenylboronic acid reacts with the amine groups present in polyvinylamine, leading to the formation of boronic esters .

Results or Outcomes

This reaction helps in the modification of polyvinylamine, improving its properties and making it suitable for various applications .

6. Functionalization of Poly-SiNW for Detection of Dopamine

Application Summary

4-Carboxyphenylboronic acid is used in the functionalization of poly-SiNW (poly-silicon nanowire) for the detection of dopamine .

Methods of Application

The boronic acid group in 4-Carboxyphenylboronic acid reacts with the hydroxyl groups present in dopamine, leading to the formation of boronic esters . This reaction is used to functionalize poly-SiNW, which can then be used to detect dopamine .

Results or Outcomes

This method provides a sensitive and selective way to detect dopamine, which is an important neurotransmitter in the brain .

安全和危害

4-Carboxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

属性

IUPAC Name |

4-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDKGVRXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

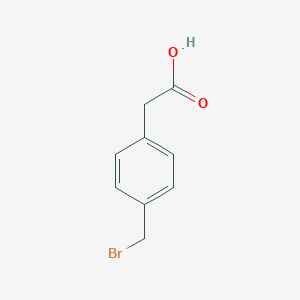

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Record name | 4-carboxyphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930850 | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Carboxyphenylboronic acid | |

CAS RN |

14047-29-1 | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14047-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXYPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

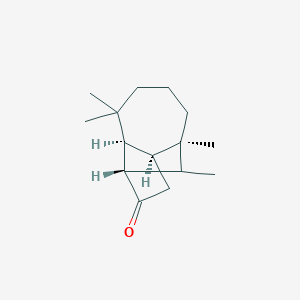

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

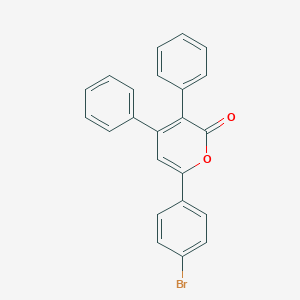

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)